Zomepirac sodium salt (CAS: 64092-48-4) is a pyrrole-acetic acid non-steroidal anti-inflammatory drug (NSAID) and a cyclooxygenase (COX) inhibitor. While historically utilized as a clinical analgesic, it was withdrawn from the market due to immune-mediated idiosyncratic toxicity and is now procured as a critical reference standard for predictive toxicology and drug metabolism (DMPK) research . As a carboxylic acid-containing xenobiotic, zomepirac undergoes rapid Phase II metabolism via UDP-glucuronosyltransferases to form a highly reactive acyl glucuronide [1]. This predictable bioactivation makes the sodium salt form a required benchmark material for calibrating in vitro covalent binding assays, evaluating acyl migration kinetics, and modeling drug-induced liver injury (DILI) mechanisms in early-stage drug discovery [REFS-1, REFS-2].
Substituting zomepirac sodium with its free acid counterpart or structurally related NSAIDs like tolmetin compromises assay integrity and reproducibility. Zomepirac free acid is practically insoluble in aqueous media, necessitating the use of organic solvents like DMSO, which inhibit microsomal UGT and CYP450 enzymes and artificially alter apparent kinetic parameters . The sodium salt circumvents this by providing water solubility up to 100 mg/mL, enabling completely solvent-free assay conditions . Furthermore, substituting zomepirac with other withdrawn or safe NSAIDs fails to replicate its specific reactivity profile; zomepirac's acyl glucuronide exhibits a short chemical degradation half-life (~30 minutes) and distinct covalent binding efficiency, making it necessary as a calibrated high-risk positive control in idiosyncratic toxicity screening that other carboxylic acids cannot accurately mimic[1].
Zomepirac sodium salt demonstrates a highly favorable aqueous solubility profile compared to its free acid counterpart. While the free acid requires organic solvents for dissolution, the sodium salt achieves concentrations of 100 mg/mL in water . This allows researchers to prepare highly concentrated aqueous stock solutions for microsomal and hepatocyte incubations, avoiding DMSO-induced enzyme inhibition.
| Evidence Dimension | Water solubility at 25°C |
| Target Compound Data | ≥100 mg/mL in water |
| Comparator Or Baseline | Zomepirac free acid (practically insoluble in water) |
| Quantified Difference | Orders of magnitude higher aqueous solubility for the sodium salt. |
| Conditions | 25°C, aqueous buffer/water |
Eliminates the need for organic co-solvents in in vitro metabolic incubations, preventing solvent-induced inhibition of UGT and CYP enzymes.
The reactivity of acyl glucuronides is a primary driver of idiosyncratic drug toxicity. Zomepirac acyl glucuronide exhibits a rapid chemical degradation and acyl migration half-life of 30.2 ± 6.99 minutes, placing it firmly in the high-risk category [1]. In contrast, safe carboxylic acid drugs like telmisartan or flufenamic acid demonstrate half-lives exceeding 10 hours [2].
| Evidence Dimension | Chemical degradation half-life (t1/2) of the 1-O-β acyl glucuronide |
| Target Compound Data | 30.2 ± 6.99 minutes |
| Comparator Or Baseline | Safe carboxylic acid drugs (e.g., telmisartan, flufenamic acid): >10 hours |
| Quantified Difference | Zomepirac acyl glucuronide degrades >20 times faster than safe drug benchmarks. |
| Conditions | 0.1 M phosphate buffer, pH 7.4 at physiological temperature |
Provides a reliable, highly reactive positive control for validating LC-MS/MS screening assays designed to flag idiosyncratic toxicity risks in early-stage drug discovery.
In predictive toxicology, zomepirac serves as a boundary marker for the problematic zone of idiosyncratic adverse drug reactions (IADRs). When incubated with human hepatocytes, zomepirac demonstrates a metabolism-dependent covalent binding rate of 7.2 ± 0.4 pmol/mg protein [1]. When combined with its historical daily dose (600 mg), this specific binding burden provides a quantitative threshold for evaluating the safety of novel drug candidates.
| Evidence Dimension | Metabolism-dependent covalent binding to hepatic tissue proteins |
| Target Compound Data | 7.2 ± 0.4 pmol drug equivalents/mg protein |
| Comparator Or Baseline | Safe baseline drugs (which typically show negligible binding) |
| Quantified Difference | Establishes a specific quantitative threshold (7.2 pmol/mg) for a known hepatotoxic/anaphylactic agent. |
| Conditions | Human hepatocytes, normalized to daily dose considerations |
Allows toxicologists to benchmark the covalent binding burden of novel drug candidates against a well-characterized, clinically withdrawn standard.
Due to the rapid degradation half-life (~30 minutes) and high covalent binding efficiency of its acyl glucuronide, zomepirac sodium is the standard positive control for in vitro assays evaluating the idiosyncratic drug toxicity risk of novel carboxylic acid-containing drug candidates [1].
The high aqueous solubility of the sodium salt allows for the preparation of concentrated, solvent-free substrate solutions, making it ideal for characterizing UDP-glucuronosyltransferase (UGT) enzyme kinetics and screening potential drug-drug interactions (DDIs) without the confounding effects of DMSO .
Zomepirac sodium is utilized as a precursor in bioreactor systems (e.g., recombinant yeast or human liver microsomes) to enzymatically synthesize zomepirac acyl glucuronide (ZAG) for downstream structural characterization, LC-MS/MS method development, and protein adduct mapping [2].
Acute Toxic